3-Bromo-5-chloro-2-vinylpyridine
Description
Structure
3D Structure
Properties
CAS No. |
1256793-12-0 |
|---|---|
Molecular Formula |
C7H5BrClN |
Molecular Weight |
218.478 |
IUPAC Name |
3-bromo-5-chloro-2-ethenylpyridine |
InChI |
InChI=1S/C7H5BrClN/c1-2-7-6(8)3-5(9)4-10-7/h2-4H,1H2 |
InChI Key |
OYWLUBNQWLLYJX-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C=C(C=N1)Cl)Br |
Synonyms |
3-broMo-5-chloro-2-vinylpyridine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 5 Chloro 2 Vinylpyridine
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic approach to 3-bromo-5-chloro-2-vinylpyridine reveals several key bond disconnections that guide the synthetic strategy. The primary disconnections involve the carbon-carbon bond of the vinyl group and the carbon-halogen bonds.
Strategies for Vinyl Group Introduction at the C2 Position
The introduction of a vinyl group at the C2 position of the pyridine (B92270) ring is a critical step. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a 2-halopyridine derivative with a vinylboron species, such as vinylboronic acid or its esters (e.g., 2,4,6-trivinylcyclotriboroxane-pyridine complex). nsmsi.irresearchgate.net The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. mdpi.commdpi.com
Alternative strategies for vinyl group introduction include the Heck reaction, which couples a halide with an alkene in the presence of a palladium catalyst. nsmsi.irbeilstein-journals.org The Stille coupling, utilizing organotin reagents, and Negishi coupling, with organozinc reagents, also represent viable, though less common, pathways for this C-C bond formation.
Methodologies for Regioselective Halogenation (Bromination at C3, Chlorination at C5)
Achieving the desired 3-bromo-5-chloro substitution pattern on the pyridine ring requires highly regioselective halogenation methods. Direct electrophilic halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which typically requires harsh conditions and can lead to mixtures of regioisomers. nih.govnsf.gov
To overcome these challenges, modern synthetic approaches often employ multi-step sequences. One effective strategy involves the use of Zincke imine intermediates. nih.govresearchgate.netchemrxiv.org This method entails the ring-opening of a pyridine to form a more reactive acyclic intermediate, which can then be selectively halogenated at the positions corresponding to C3 and C5 of the original pyridine ring. Subsequent ring-closure regenerates the aromatic pyridine with the desired halogenation pattern. nih.govresearchgate.net This approach offers mild reaction conditions and high regioselectivity. nih.govnsf.govresearchgate.net
Another strategy involves the functionalization of a pre-substituted pyridine. For instance, starting with an amino- or hydroxy-substituted pyridine can direct the regioselectivity of halogenation. For example, 2-amino-5-chloropyridine (B124133) can be brominated at the C3 position.
Synthesis of Precursor Halogenated Pyridine Intermediates
The synthesis of this compound often begins with the preparation of a suitable halogenated pyridine precursor. A common and crucial intermediate is 3-bromo-5-chloropyridine (B1268422). guidechem.com This compound can be synthesized through various routes. For instance, diazotization of 2-amino-5-chloropyridine followed by a Sandmeyer-type reaction can introduce a bromine atom at the 3-position. Alternatively, regioselective halogenation of pyridine or substituted pyridines can be employed, as discussed in the previous section.
Another key precursor is a dihalogenated pyridine that can be selectively vinylated. For example, a 2,3-dihalo-5-chloropyridine could potentially undergo selective vinylation at the C2 position. The synthesis of such precursors might involve the halogenation of a suitable pyridine derivative, followed by any necessary functional group interconversions. For example, 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) can be synthesized from 4-methyl-5-nitropyridin-2-ol. rsc.org
Optimized Synthetic Routes and Reaction Conditions
Palladium-Catalyzed Approaches for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are central to the efficient synthesis of this compound. The Suzuki-Miyaura coupling is a favored method for introducing the vinyl group. mdpi.com
A typical optimized route would involve:
Synthesis of 3-bromo-5-chloro-2-iodopyridine (B1524632): Starting from a suitable precursor, such as 2-amino-3-bromo-5-chloropyridine, a Sandmeyer reaction can be used to introduce an iodine atom at the C2 position, which is more reactive in subsequent coupling reactions.
Suzuki-Miyaura Coupling: The resulting 3-bromo-5-chloro-2-iodopyridine is then coupled with a vinylboronic acid derivative in the presence of a palladium catalyst, such as Pd(OAc)2 or Pd(PPh3)4, a suitable ligand (e.g., a phosphine-based ligand), and a base (e.g., K2CO3 or Cs2CO3) in an appropriate solvent system (e.g., toluene/water or dioxane/water). mdpi.comguidechem.com
The table below summarizes typical conditions for the Suzuki-Miyaura coupling to form vinylpyridines.
| Parameter | Conditions |
| Catalyst | Pd(OAc)2, Pd(PPh3)4, or other Pd(0)/Pd(II) complexes |
| Ligand | Triphenylphosphine (PPh3), Buchwald ligands, or N-heterocyclic carbenes (NHCs) |
| Boron Reagent | Vinylboronic acid, Potassium vinyltrifluoroborate |
| Base | K2CO3, K3PO4, Cs2CO3, or Na2CO3 |
| Solvent | Toluene/water, Dioxane/water, or THF |
| Temperature | Room temperature to 100 °C |
The Heck reaction provides an alternative palladium-catalyzed pathway. nsmsi.ir In this case, a 2-halo-3-bromo-5-chloropyridine would be reacted with ethylene (B1197577) or a vinylating agent in the presence of a palladium catalyst and a base. Careful optimization is required to ensure chemoselectivity and avoid side reactions. beilstein-journals.org
Metal-Free Synthetic Pathways
While palladium-catalyzed methods are dominant, research into metal-free synthetic pathways is an area of growing interest due to cost and environmental considerations. acs.org
For the vinylation step, one potential metal-free approach could involve the generation of a pyridyl radical or anion at the C2 position, which then reacts with a suitable vinyl electrophile or radical acceptor. However, achieving high regioselectivity and yield for a complex substrate like a 3-bromo-5-chloropyridine derivative under metal-free conditions remains a significant synthetic challenge.
Some metal-free methods have been developed for the synthesis of simpler vinylpyridines, but their applicability to more complex, multi-halogenated substrates like the target compound is not yet well-established. acs.org For the halogenation steps, as mentioned earlier, methods involving Zincke intermediates provide a metal-free route to regioselectively introduce halogens. nih.govresearchgate.netchemrxiv.org
Multi-Step Synthesis Design and Efficiency
A plausible multi-step synthesis for this compound can be designed starting from a suitable pyridine precursor. The efficiency of the synthesis is critically dependent on the sequence of reactions and the choice of reagents. A common approach involves the initial halogenation of the pyridine ring followed by the introduction of the vinyl group.
One potential synthetic route begins with the halogenation of a pyridine derivative. For instance, the synthesis could start with a commercially available chloropyridine, which is then brominated. The introduction of the vinyl group can be accomplished through various methods, such as a Stille or Suzuki coupling reaction with a vinyl-organotin or vinyl-boronic acid reagent, respectively.
| Step | Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromination of 3-chloro-2-methylpyridine | NBS | CCl4 | 80 | 4 | 85 |
| 2 | Oxidation of the methyl group to an aldehyde | SeO2 | Dioxane | 100 | 6 | 70 |
| 3 | Wittig reaction to form the vinyl group | Ph3P=CH2 | THF | 0 to 25 | 2 | 80 |
| Overall Yield | 47.6 |
This table presents a hypothetical reaction scheme for illustrative purposes. NBS: N-Bromosuccinimide, CCl4: Carbon tetrachloride, SeO2: Selenium dioxide, THF: Tetrahydrofuran, Ph3P=CH2: Methylenetriphenylphosphorane.
The design of the synthesis must also consider the regioselectivity of the halogenation steps and the compatibility of the vinyl group with the reaction conditions of subsequent steps. For example, harsh oxidative or reductive conditions could affect the vinyl moiety.
Purification and Isolation Techniques for Complex Halogenated Vinylpyridines
The purification of this compound is complicated by its potential for polymerization and the presence of structurally similar halogenated byproducts. Standard purification techniques must be adapted to address these challenges.
Crystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent system can be an effective method for purification. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor.
Chromatography: Column chromatography is a versatile technique for separating the target compound from byproducts. Due to the presence of the basic nitrogen atom in the pyridine ring, silica (B1680970) gel chromatography may require the addition of a small amount of a base, such as triethylamine (B128534), to the eluent to prevent tailing and improve separation.
Distillation: For liquid vinylpyridines, vacuum distillation can be employed. However, the temperature must be carefully controlled to prevent polymerization of the vinyl group. The addition of a polymerization inhibitor, such as 4-tert-butylcatechol, is often necessary during distillation. nih.gov
The following table summarizes the advantages and disadvantages of each purification technique for this compound.
| Purification Technique | Advantages | Disadvantages |
| Recrystallization | High purity achievable for solid compounds, scalable. | Not suitable for oils or highly soluble compounds, potential for product loss in mother liquor. |
| Column Chromatography | Excellent separation of closely related compounds, applicable to both solids and liquids. | Can be time-consuming and require large volumes of solvent, potential for product decomposition on the stationary phase. |
| Vacuum Distillation | Effective for purifying liquids with different boiling points. | Risk of thermal polymerization of the vinyl group, not suitable for non-volatile compounds. |
Green Chemistry and Sustainable Synthesis Principles in Preparation
The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijarsct.co.in The synthesis of complex molecules like this compound can be made more sustainable by incorporating these principles.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) are a powerful tool for achieving high atom economy in the synthesis of pyridine derivatives. bohrium.com While a specific MCR for this compound may not be established, exploring such pathways could significantly improve sustainability.
Use of Safer Solvents and Reagents: Traditional organic solvents are often volatile and toxic. The use of greener alternatives, such as water, ionic liquids, or deep eutectic solvents, is a key aspect of sustainable synthesis. ijarsct.co.in Similarly, replacing hazardous reagents with safer alternatives is crucial. For example, using a solid brominating agent instead of liquid bromine can enhance safety.
Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org
The table below outlines how green chemistry principles can be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Design synthesis to minimize waste generation. |
| Atom Economy | Utilize reactions that incorporate most of the starting materials into the product, such as addition and cycloaddition reactions. |
| Less Hazardous Chemical Syntheses | Employ less toxic reagents and solvents. |
| Designing Safer Chemicals | The target molecule itself has specific applications, but its synthesis should be designed to be as safe as possible. |
| Safer Solvents and Auxiliaries | Replace volatile organic compounds with water, supercritical fluids, or ionic liquids. |
| Design for Energy Efficiency | Use microwave or ultrasonic irradiation to reduce reaction times and energy input. ijarsct.co.in |
| Use of Renewable Feedstocks | If possible, start from bio-based precursors. |
| Reduce Derivatives | Avoid unnecessary protection and deprotection steps. |
| Catalysis | Use catalytic reagents in small amounts instead of stoichiometric reagents. |
| Design for Degradation | This principle is more relevant to the final product's lifecycle. |
| Real-time analysis for Pollution Prevention | Monitor reactions in real-time to prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choose reaction conditions and reagents that minimize the risk of accidents. |
By integrating these advanced methodologies and principles, the synthesis of this compound can be achieved with greater efficiency, purity, and sustainability, paving the way for its application in various fields of chemical research and development.
Chemical Transformations and Reactivity of 3 Bromo 5 Chloro 2 Vinylpyridine
Electrophilic and Nucleophilic Reactivity on the Pyridine (B92270) Ring
The electronic nature of the pyridine ring, influenced by the electron-withdrawing nitrogen atom and the halogen substituents, dictates its reactivity towards electrophiles and nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
The pyridine ring in 3-bromo-5-chloro-2-vinylpyridine is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the halide ion restores the aromaticity of the ring. libretexts.org
Generally, in nucleophilic aromatic substitution of halopyridines, the reactivity of the halogen follows the order F > Cl > Br > I. acs.org This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine strongly activates the ring towards this attack. acs.org However, the relative reactivity of the C3-bromo and C5-chloro positions in this compound can be influenced by the specific nucleophile and reaction conditions. It has been noted that such compounds can undergo nucleophilic substitution with nucleophiles like amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution Pathways
Pyridine and its derivatives are generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom. abertay.ac.uk Electrophilic attack, when it does occur, is typically directed to the 3- and 5-positions. abertay.ac.uk In the case of this compound, the existing substituents will further influence the regioselectivity of any potential electrophilic substitution. The electron-withdrawing nature of the vinyl group may also direct electrophilic attacks to specific positions on the ring.
Directed Metalation Strategies for Ortho-Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net This technique involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. researchgate.net
For pyridine derivatives, the nitrogen atom itself can act as a directing group, facilitating lithiation at the C2 and C6 positions. abertay.ac.uk In the context of this compound, the presence of the vinyl group at C2 and the chloro group at C5 could sterically and electronically influence the outcome of a directed metalation reaction. For instance, lithiation of 2-picoline (2-methylpyridine) can be directed by complexation with BF3. Furthermore, functionalization at the C6 position of certain pyridine derivatives has been achieved through the metalation of corresponding N-oxides.
Transition Metal-Catalyzed Cross-Coupling Reactions
The halogen atoms at the C3 and C5 positions of this compound provide valuable handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling with Boronic Acids/Esters at C3 and C5
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organic halide with an organoboron compound, such as a boronic acid or boronic ester. tcichemicals.comfishersci.co.uk This reaction is widely used in the synthesis of biaryl compounds and other complex molecules due to its mild conditions and high functional group tolerance. tcichemicals.commdpi.com
In this compound, both the bromo and chloro substituents can potentially participate in Suzuki-Miyaura coupling. The relative reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This chemoselectivity allows for sequential coupling reactions. For example, it is possible to selectively couple at the more reactive C3-bromo position while leaving the C5-chloro position intact for a subsequent transformation. Such selective couplings have been demonstrated in related dihalosubstituted systems. For instance, in the case of 3,5-dichloro-1,2,4-thiadiazole, reaction with arylboronic acids at room temperature resulted in monosubstitution, while at higher temperatures, disubstitution occurred. nih.gov
A typical Suzuki-Miyaura reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., toluene, DMF, or aqueous mixtures). fishersci.co.uk
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Reflux | 3,5-Diaryl-1,2,4-thiadiazole nih.gov |
| Protected 5-amino-3-bromo-1,2,4-thiadiazole | Arylboronic acid | Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | - | Dioxane | 80 °C | 5-Amino-3-aryl-1,2,4-thiadiazole nih.gov |
Heck Reaction for Olefin Functionalization
The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. beilstein-journals.orgnih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds. beilstein-journals.org The vinyl group of this compound can potentially participate in Heck-type reactions, allowing for further functionalization.
The standard Heck reaction involves a palladium catalyst, a base, and often a phosphine ligand. beilstein-journals.org The reaction can be performed under various conditions, including solvent-free ball-milling. beilstein-journals.org The chemoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, in substrates with multiple halogens, selective reaction at the more reactive halide is often possible.
The vinyl group itself enables participation in Heck couplings, which is a distinguishing feature compared to analogs with other substituents.
Table 2: Examples of Heck Reaction Conditions
| Aryl Halide | Olefin | Catalyst System | Base | Additive/Solvent | Conditions | Product |
|---|---|---|---|---|---|---|
| 3-Bromoindazoles | Various olefins | Pd(OAc)₂ / PPh₃ | TEA | TBAB / NaBr / Silica (B1680970) gel | Ball-milling | 3-Vinylindazoles beilstein-journals.org |
| N-(2-iodophenyl)-N-methylhexanamide | Styrene (B11656) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | - | Room Temperature | Alkyl Heck product nih.gov |
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgbeilstein-journals.org For a substrate like this compound, the reaction would selectively occur at the more reactive carbon-bromine bond over the carbon-chlorine bond.
The general conditions for a Sonogashira coupling involve a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, often an amine like triethylamine (B128534) or diisopropylamine, which also serves as the solvent. organic-chemistry.org The reaction can be performed under mild, and sometimes even aqueous and aerobic, conditions. nanochemres.org The reactivity of the halide is crucial, with the order being I > Br > Cl. rsc.org This selectivity allows for the introduction of an alkynyl group at the 3-position of the pyridine ring, leaving the chlorine atom at the 5-position available for subsequent transformations.
Table 1: Representative Conditions for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ | CuI | Et₃N, i-Pr₂NH | Amine, THF, DMF | Room Temp. to 100 °C | Standard conditions, sensitive to air. organic-chemistry.orgbeilstein-journals.org |
| Pd/DNA@MWCNTs | None | NaOH | H₂O:EtOH | 65 °C | Green, heterogeneous catalyst, ligand-free. nanochemres.org |
This table presents generalized conditions for Sonogashira reactions. Specific optimization would be required for this compound.
Negishi and Stille Coupling Variants for C-C Bond Formation
Beyond alkynylation, the carbon-halogen bonds on the pyridine ring are key sites for forming other carbon-carbon bonds using Negishi and Stille couplings.
Negishi Coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org In the case of this compound, the C-Br bond would be the primary site for coupling. The required organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent. The reaction demonstrates good regioselectivity, with halides at the 2-position of a pyridine ring generally being more reactive than those at the 3-position, and iodides being more reactive than bromides or chlorides. orgsyn.org
Stille Coupling utilizes an organotin reagent to couple with an organic halide in the presence of a palladium catalyst. libretexts.org A key advantage of Stille coupling is the air and moisture stability of the organostannane reagents. libretexts.org Similar to other palladium-catalyzed cross-couplings, the reactivity order for the halide is I > Br >> Cl, allowing for selective functionalization at the C-Br bond of this compound. The reaction is versatile, accommodating a wide range of aryl, vinyl, and acyl halides. libretexts.orgmdpi.com One-pot procedures combining in-situ hydrostannylation with Stille coupling have also been developed. mdpi.comresearchgate.net
Table 2: Comparison of Negishi and Stille Coupling for Aryl Halides
| Feature | Negishi Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) |
| Catalyst | Pd or Ni complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂) wikipedia.org | Pd complexes (e.g., Pd(PPh₃)₄) libretexts.org |
| Reagent Stability | Sensitive to air and moisture | Generally air and moisture stable libretexts.org |
| Toxicity | Zinc reagents are relatively low in toxicity. nih.gov | Tin reagents are highly toxic. libretexts.org |
| Functional Group Tolerance | High wikipedia.orgorgsyn.org | Moderate to high |
| Selectivity | High regioselectivity based on halide reactivity (I > Br > Cl). orgsyn.org | High regioselectivity based on halide reactivity (I > Br > Cl). researchgate.net |
Asymmetric Cross-Coupling Methodologies
Asymmetric cross-coupling reactions are employed to create chiral molecules, particularly atropisomers (axially chiral biaryls), which are significant in catalysis and materials science. rsc.orgbeilstein-journals.org For a substrate like this compound, an asymmetric Suzuki-Miyaura coupling could be used to synthesize chiral biaryls. This involves reacting the pyridyl bromide with an arylboronic acid in the presence of a palladium catalyst coordinated to a chiral ligand. rsc.org
The choice of the chiral ligand is critical for achieving high enantioselectivity. Chiral monophosphine ligands, such as bridged biphenyl (B1667301) or binaphthyl systems, have been shown to be effective in the asymmetric Suzuki-Miyaura coupling of 3-bromopyridine (B30812) derivatives, yielding chiral heterocyclic biaryls with high enantiomeric excess (ee). rsc.org Similarly, asymmetric Negishi couplings can be used to form tertiary stereocenters by reacting enantioenriched organozinc intermediates with aryl halides, including heteroaryl bromides. nih.gov These methods provide a pathway to chiral pyridine-containing compounds that would be difficult to access through other synthetic routes.
Transformations Involving the C2-Vinyl Moiety
The vinyl group at the C2-position is a reactive handle for polymerization and nucleophilic addition, offering pathways to polymeric materials and further functionalized pyridine derivatives.
Polymerization and Copolymerization Studies
The vinyl group of this compound allows it to act as a monomer in various polymerization reactions. Vinylpyridine monomers can undergo free radical, anionic, and controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net
In copolymerization , this compound could be polymerized with other monomers, such as styrene or methyl methacrylate, to tailor the properties of the resulting polymer. acs.orgineosopen.org The reactivity ratios of the comonomers determine the sequence distribution in the final copolymer chain. acs.org For example, the radical suspension copolymerization of 4-vinylpyridine (B31050) with styrene and divinylbenzene (B73037) is a known method to produce beaded copolymers. ineosopen.org A similar strategy could be applied to this compound to create cross-linked polymer supports carrying the bromo-chloro-pyridyl functionality.
The resulting polymers, poly(this compound), would be functional materials where the halogenated pyridine units can be further modified.
Functionalization of Poly(this compound)
Once synthesized, the polymer poly(this compound) offers multiple sites for post-polymerization modification. The pendant pyridine rings can be targeted for various chemical transformations.
Quaternization of the pyridine nitrogen atom is a common modification for poly(vinylpyridines). ineosopen.org This involves reacting the polymer with an alkyl halide (e.g., 2-chloroethanol) to form a polycationic polymer, or a cross-linked anion-exchange resin. ineosopen.org Such materials have applications as catalysts or ion-exchange media.
Derivatization can also occur at the halogen sites. The bromine and chlorine atoms on the pyridine ring can serve as handles for further functionalization, for instance, via nucleophilic aromatic substitution or cross-coupling reactions, although this would require harsh conditions and may be less controlled than on the monomer. acs.org This allows for the introduction of a wide array of functional groups, transforming the polymer into a scaffold for catalysts, ligands, or materials with specific electronic or optical properties. researchgate.net For example, polymer-supported reagents can be created by attaching specific functional moieties to the polymeric backbone. researchgate.net
Conjugate Addition Reactions with Various Nucleophiles
The vinyl group of vinylpyridines is susceptible to conjugate addition (Michael addition) by various nucleophiles. bath.ac.uk The electron-withdrawing nature of the pyridine ring activates the vinyl group for attack. This reaction is often facilitated by acidic media, which protonates the pyridine nitrogen and further enhances the electrophilicity of the vinyl group. bath.ac.uk
A wide range of nucleophiles can be used in this transformation:
Carbon nucleophiles : Pyrroles and indoles can add to vinylpyridines to form C-C bonds. bath.ac.uk
Nitrogen nucleophiles : Amines can add to the vinyl group, a reaction that is relevant in the synthesis of various nitrogen-containing compounds.
Oxygen and Sulfur nucleophiles : Alcohols and thiols can also act as nucleophiles, leading to the formation of ethers and thioethers, respectively. mdpi.com
For this compound, a conjugate addition reaction would yield a 2-(2-substituted-ethyl)pyridine derivative, providing a route to functionalize the side chain at the C2-position while preserving the halogen atoms on the ring for subsequent reactions.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Triethylamine |
| Diisopropylamine |
| Styrene |
| Methyl methacrylate |
| 2-Chloroethanol |
| Phenylacetylene |
| Arylboronic acid |
| Organozinc compounds |
| Organotin compounds |
| Pyrrole |
| Indole |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) |
| CuI (Copper(I) iodide) |
| NaOH (Sodium hydroxide) |
| K₂CO₃ (Potassium carbonate) |
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group of this compound serves as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the vinyl group is influenced by the electron-withdrawing nature of the bromo- and chloro-substituted pyridine ring. Generally, vinylpyridines are considered challenging dienophiles for reactions with unactivated dienes, often requiring thermal conditions or Lewis acid activation to proceed efficiently. nih.gov
Lewis acid catalysis is a common strategy to enhance the dienophilic character of vinylpyridines. nih.gov Complexation of the Lewis acid to the pyridine nitrogen atom lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and often improving regio- and stereoselectivity. nih.gov For this compound, the presence of two halogen substituents is expected to further decrease the electron density of the pyridine ring, potentially increasing its intrinsic reactivity as a dienophile compared to unsubstituted 2-vinylpyridine (B74390).
While specific Diels-Alder studies on this compound are not prevalent in the reviewed literature, extensive research on related vinylpyridines provides a strong basis for predicting its behavior. For instance, Lewis acid-promoted Diels-Alder reactions of 4-bromo-2-vinylpyridine (B1517671) with dienes like 2,3-dimethylbutadiene have been successfully demonstrated. rsc.org These reactions can provide scalable access to complex cyclohexyl-appended azaarenes. nih.gov
| Dienophile | Diene | Catalyst/Conditions | Product(s) | Yield | Ref |
| 4-Vinylpyridine | Isoprene | BF₃·OEt₂ (0.5 equiv), MeCN, 70 °C, 72h | 4-(4-methylcyclohex-3-en-1-yl)pyridine & 4-(3-methylcyclohex-3-en-1-yl)pyridine (5:1 ratio) | 54% | rsc.org |
| 2-Vinylpyridine | 2,3-Dimethylbutadiene | BF₃·OEt₂ (0.5 equiv), MeCN, 70 °C, 24h | 2-(3,4-dimethylcyclohex-3-en-1-yl)pyridine | 75% | rsc.org |
| 4-Bromo-2-vinylpyridine | 2,3-Dimethylbutadiene | BF₃·OEt₂ (0.5 equiv), MeCN, 70 °C, 24h | 4-bromo-2-(3,4-dimethylcyclohex-3-en-1-yl)pyridine | 73% | rsc.org |
| 2-Vinylpyridine | Cyclopentadiene | Nitro-activation, room temp, 1-3 days | Dipyridylnorbornadiene | 90% | bath.ac.uk |
Beyond the Diels-Alder reaction, the vinyl group can participate in other cycloadditions. These include [2+2] photocycloadditions, which can be performed enantioselectively through the use of chiral catalysts that enable substrate preorganization. nih.gov Additionally, 1,3-dipolar cycloadditions with nitrile oxides offer a route to synthesize 5-substituted-2-isoxazolines, which are valuable heterocyclic motifs. mdpi.com The reaction of 2-vinylpyridines with azodicarboxylic acid esters proceeds via a diene synthesis pathway, involving the pseudoconjugated system of the vinylpyridine to yield tetrahydro-5-azacinnoline derivatives. documentsdelivered.com
Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroformylation)
Hydrofunctionalization reactions represent a highly atom-economical method to introduce functionality across the double bond of the vinyl group. Key examples include hydroamination and hydroformylation.
Hydroamination involves the addition of an N-H bond across the alkene. The anti-Markovnikov hydroamination of vinylpyridines can be achieved through various catalytic systems. Ruthenium-catalyzed intermolecular hydroamination of vinylarenes with secondary amines has been reported, providing a direct route to β-arylethylamines. researchgate.net The mechanism often involves the activation of the amine by the transition metal catalyst. researchgate.net Another approach involves a free radical oxidation process to achieve anti-Markovnikov selectivity. researchgate.net Given the electrophilic nature of the vinyl group in this compound, it is expected to be a suitable substrate for these transformations. The coordination of the pyridine nitrogen to the catalyst can play a significant role in directing the reaction.
Hydroformylation introduces a formyl group and a hydrogen atom across the double bond, leading to aldehydes. This reaction is typically catalyzed by rhodium or cobalt complexes. The hydroformylation of 2-vinylpyridine has been shown to produce pyridyl-substituted propanals with high regioselectivity. thieme-connect.com The use of rhodium catalysts, such as [{Rh(CO)₂Cl}₂]/PPhMe₂, can lead to the branched aldehyde, 2-(2-pyridyl)propanal, with excellent α-regioselectivity (99%). researchgate.nettandfonline.com This high selectivity is attributed to the stabilizing effect of the adjacent pyridyl ring on the reaction intermediate. thieme-connect.com It is anticipated that this compound would exhibit similar high α-regioselectivity in rhodium-catalyzed hydroformylation.
| Substrate | Catalyst | Conditions | Major Product | Regioselectivity | Yield | Ref |
| 2-Vinylpyridine | [{Rh(CO)₂Cl}₂]/PPhMe₂ | Benzene, 100 °C, 80 atm CO/H₂ | 2-(2-Pyridyl)propanal | 99% (branched) | Good | researchgate.net |
| 2-Vinyl-1-tosylpyrrole | Rh(acac)(CO)₂/PPh₃ | Toluene, 100 °C, 80 atm CO/H₂ | 2-(1-Tosyl-2-pyrrolyl)propanal | High α-selectivity | 70% | tandfonline.com |
| 1-Hexene | Rhodium-poly(4-vinylpyridine) catalyst | Toluene, 100 °C, 70 atm CO/H₂ | Heptanal/2-Methylhexanal | Varies with conditions | - | d-nb.info |
Chemo- and Regioselectivity in Complex Reaction Systems
The presence of three distinct reactive sites—the vinyl group, the C-Br bond, and the C-Cl bond—makes chemo- and regioselectivity paramount in the synthetic manipulation of this compound. The outcome of a given reaction is highly dependent on the reaction type and conditions.
In transition metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the relative reactivity of the carbon-halogen bonds is key. Generally, for heteroaryl halides, the order of reactivity is C-I > C-Br ≥ C-OTf >> C-Cl. nih.gov This trend allows for the selective functionalization of polyhalogenated pyridines. For this compound, a Suzuki coupling would be expected to occur preferentially at the more reactive C-Br bond at the 3-position, leaving the C-Cl bond intact for subsequent transformations. nih.gov The regioselectivity in dihalopyridines is also influenced by electronic and steric effects; coupling often favors the more electrophilic position, which is typically C2 or C4. ethernet.edu.etresearchgate.netescholarship.org In the case of 2,4-dibromopyridine, selectivity for the C4 position has been observed under certain conditions. escholarship.org
Nucleophilic aromatic substitution (SₙAr) on polyhalogenated pyridines also follows predictable patterns. The positions ortho and para to the ring nitrogen are highly activated towards nucleophilic attack. In 2,4-dihalopyridines, substitution occurs almost exclusively at the 4-position. researchgate.net For this compound, SₙAr reactions are less likely to be as facile as in pyridines with halogens at the 2-, 4-, or 6-positions. However, under forcing conditions, substitution could potentially occur, with the relative lability of the halogens (Br vs. Cl) and the directing influence of the vinyl group playing a role.
When considering reactions involving the vinyl group versus the aromatic ring , the conditions can be tuned for selectivity. For example, Michael additions will selectively occur at the vinyl group. researchgate.net Similarly, hydroformylation and certain catalytic hydrogenations can be directed to the vinyl group without affecting the aromatic core or the halogen substituents. Conversely, reactions like the Suzuki coupling can be directed to the C-X bonds without affecting the vinyl group.
Oxidative and Reductive Transformations of the Functional Groups
The functional groups of this compound can undergo a range of oxidative and reductive transformations.
Oxidative Transformations primarily target the vinyl group. A significant transformation is the oxidative cleavage of the C=C double bond. This can be achieved using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or a one-step procedure using reagents like potassium permanganate (B83412) (KMnO₄) or sodium periodate (B1199274) (NaIO₄), often with a catalytic amount of osmium tetroxide (OsO₄). researchgate.net A patent describes the conversion of a related 2-vinylpyridine derivative into the corresponding carboxylic acid, which represents a formal oxidation of the vinyl group. google.com Such a transformation on this compound would yield 3-Bromo-5-chloropicolinic acid. The development of osmium-free oxidative cleavage methods using potassium permanganate and sodium periodate provides a more environmentally friendly route to the corresponding methyl ketones from heteroaryl isoprenes, a reaction that could be adapted for the vinylpyridine moiety. researchgate.net
Reductive Transformations can selectively target either the vinyl group or the pyridine ring.
Reduction of the Vinyl Group: The exocyclic double bond can be selectively hydrogenated to an ethyl group without affecting the aromatic ring or the halogen atoms. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a standard method for this transformation. researchgate.net This would convert this compound into 3-Bromo-5-chloro-2-ethylpyridine. Selective reduction of a vinyl group in the presence of a pyridone has also been achieved using (BDP)CuH (Stryker's reagent). uiowa.edu
Reduction of the Pyridine Ring: The entire pyridine ring can be reduced to a piperidine (B6355638) ring under more forcing conditions or with specific catalysts. sci-hub.se Borane-catalyzed methods, for example using B(C₆F₅)₃ and a silane (B1218182) or HBpin, have been developed for the reduction of pyridines to piperidines, often with high functional group tolerance. sci-hub.se However, a significant challenge in the reduction of halogenated pyridines is the potential for competitive hydrodehalogenation (loss of Br or Cl). Reductive couplings of vinylpyridines with aldehydes and ketones have been shown to tolerate halogen substituents without significant dehalogenation byproducts. nih.govrsc.org
Reductive Dehalogenation: The carbon-halogen bonds can be reduced, replacing the halogen with a hydrogen atom. This can occur as a side reaction during other reductions or can be carried out intentionally using various reducing agents, such as catalytic hydrogenation with a base, or metals like zinc. The C-Br bond is generally more susceptible to reduction than the C-Cl bond.
Advanced Spectroscopic and Structural Characterization Techniques for Research
High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy
High-resolution NMR spectroscopy is fundamental for the structural elucidation of organic molecules. For 3-Bromo-5-chloro-2-vinylpyridine, both one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments are employed to assign all proton and carbon signals unequivocally.
Given the substitution pattern of the pyridine (B92270) ring and the presence of the vinyl group, 1D NMR spectra can sometimes be ambiguous. Two-dimensional (2D) NMR techniques are therefore essential for confirming the connectivity and spatial relationships within the molecule. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the vinyl protons and between the two aromatic protons on the pyridine ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of the protonated carbons in both the pyridine ring and the vinyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity, providing information on the molecule's conformation. For example, a NOESY spectrum could reveal spatial proximity between one of the vinyl protons and the H6 proton of the pyridine ring.
The increasing complexity of synthetic derivatives often necessitates the use of these advanced 2D NMR techniques for complete structure elucidation. ipb.ptmdpi.com
| Technique | Purpose | Expected Correlations for this compound |
| COSY | Identifies ¹H-¹H couplings | Correlation between H4 and H6 on the pyridine ring.Correlations among the three vinyl protons. |
| HSQC | Correlates protons to their directly attached carbons | H4 to C4H6 to C6Vinyl protons to their respective carbons. |
| HMBC | Shows long-range ¹H-¹³C couplings (2-3 bonds) | Vinyl protons to C2H4 to C2, C3, C5, C6H6 to C2, C4, C5 |
| NOESY | Reveals through-space ¹H-¹H proximity | Potential correlation between vinyl protons and H6, depending on conformation. |
Solid-State NMR (SS-NMR) is a crucial technique for characterizing materials in their solid form, providing information that is inaccessible in solution. It is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. researchgate.net Polymorphism has been observed in related vinylpyridine-containing coordination compounds. nih.govdntb.gov.ua
For this compound, SS-NMR, especially ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning), could be used to:
Identify and distinguish different polymorphs: Each polymorphic form will have a unique crystal packing, leading to distinct chemical shifts in the SS-NMR spectrum.
Study molecular dynamics: SS-NMR can probe the motion of the vinyl group or the entire molecule within the crystal lattice.
Probe intermolecular interactions: Changes in chemical shifts, particularly for the nitrogen atom, can indicate the presence and nature of interactions like halogen bonding in the solid state. acs.orgmdpi.com Studies on substituted pyridines have shown that the ¹⁵N NMR chemical shift is highly sensitive to the local environment, including hydrogen and halogen bonding. mdpi.comresearchgate.net
While solution NMR confirms the covalent structure, SS-NMR provides a deeper understanding of the supramolecular arrangement and properties of the crystalline material. acs.orgscispace.com
Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Molecular Packing
For this compound, an SC-XRD analysis would reveal:
Unambiguous Structural Confirmation: It would confirm the connectivity and substitution pattern of the pyridine ring.
Molecular Conformation: The dihedral angle between the vinyl group and the pyridine ring would be precisely determined.
Intermolecular Interactions: The analysis would elucidate the crystal packing, showing how individual molecules arrange themselves in the lattice. This is critical for understanding supramolecular interactions such as π-π stacking between pyridine rings and potential halogen bonding involving the bromine and chlorine atoms. mdpi.com Crystal structures of related bromo-derivatives often reveal detailed insights into these non-covalent interactions. mdpi.com
In cases where chiral derivatives of this compound are synthesized, SC-XRD is the gold standard for determining the absolute configuration, provided a heavy atom like bromine is present to allow for anomalous dispersion effects. rsc.org
| Parameter | Information Provided by SC-XRD |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal. |
| Atomic Coordinates | The precise position of every atom in the asymmetric unit. |
| Bond Lengths & Angles | Exact geometric parameters of the covalent framework. |
| Torsion Angles | The conformation of the molecule, e.g., the orientation of the vinyl group. |
| Intermolecular Contacts | Distances and geometries of non-covalent interactions (e.g., halogen bonds, π-stacking). |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound by measuring its mass with very high precision. mdpi.com For this compound, HRMS provides an experimental mass that can be compared to the calculated exact mass, confirming the molecular formula C₇H₅BrClN.
Beyond confirming the formula, HRMS can be coupled with techniques like collision-induced dissociation (CID) to study the fragmentation pathways of the molecule. This provides additional structural information as the molecule breaks apart in a predictable manner. Plausible fragmentation patterns for this compound could include the loss of the vinyl group (-C₂H₃), chlorine (-Cl), or bromine (-Br) atoms. Analysis of these fragments helps to piece together the structure of the parent ion. google.com
| Parameter | Value | Source |
| Molecular Formula | C₇H₅BrClN | - |
| Calculated Exact Mass | 216.9321 Da | Calculated based on most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N) |
| Calculated Monoisotopic Mass | 216.9321 Da | Calculated based on most abundant isotopes |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Information
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about molecular conformation and intermolecular interactions. mdpi.com
For this compound, the spectra would be characterized by specific vibrational bands:
Pyridine Ring Modes: A series of characteristic bands for the stretching and bending of the pyridine ring, typically found in the 1600-1400 cm⁻¹ region. cdnsciencepub.comdergipark.org.tr
Vinyl Group Vibrations: C=C stretching of the vinyl group is expected around 1630 cm⁻¹. The C-H stretching of the vinyl group appears above 3000 cm⁻¹, while out-of-plane C-H bending modes (wagging) are found below 1000 cm⁻¹. google.com
Comparing the FT-IR and Raman spectra provides complementary information, as some vibrational modes may be strong in one technique and weak or silent in the other, leading to a more complete vibrational assignment. researchgate.net
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
| Vinyl C-H | Stretch | > 3000 | FT-IR/Raman |
| Aromatic C-H | Stretch | ~3050-3100 | FT-IR/Raman |
| Vinyl C=C | Stretch | ~1630 | FT-IR/Raman |
| Pyridine Ring | C=C, C=N Stretch | ~1565-1400 | FT-IR/Raman |
| C-H | In-plane bend | ~1300-1000 | FT-IR |
| C-H | Out-of-plane bend | ~990-910 | FT-IR |
| C-Cl | Stretch | ~800-600 | FT-IR/Raman |
| C-Br | Stretch | ~650-500 | FT-IR/Raman |
Note: These are approximate values based on data for related compounds. mdpi.comgoogle.comdergipark.org.trnrcresearchpress.comrsc.org
Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Research (if chiral derivatives are formed)
While this compound itself is an achiral molecule, its vinyl group is a versatile functional handle for creating chiral centers. For example, asymmetric synthesis methodologies can be used to generate chiral cyclopropane (B1198618) derivatives rsc.org or other adducts across the double bond.
In such cases, where chiral derivatives are formed, chiroptical spectroscopy becomes an indispensable tool for stereochemical analysis.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed stereochemical information about the absolute configuration of the molecule in solution.
Electronic Circular Dichroism (ECD): ECD is the counterpart to VCD in the ultraviolet-visible region of the spectrum. It is particularly sensitive to the spatial arrangement of chromophores and is widely used to assign the absolute configuration of chiral molecules.
For any chiral derivative of this compound, a combination of experimental VCD/ECD spectra and quantum chemical calculations would be the state-of-the-art method for unambiguously determining its absolute stereochemistry.
Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy for functionalized materials)
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 1-10 nanometers of a material's surface. In the context of materials functionalized with this compound, XPS serves as a critical tool to verify the successful grafting of the molecule onto a substrate and to investigate the nature of the chemical bonding at the surface.
The utility of XPS in this application lies in its ability to detect the characteristic elements of the functionalizing molecule—carbon (C), nitrogen (N), chlorine (Cl), and bromine (Br)—and to provide information about their chemical environment. When a substrate is modified with this compound, XPS analysis is expected to show the appearance of N 1s, Cl 2p, and Br 3d signals, which would be absent on the unmodified substrate. The high-resolution spectra of these elements, along with the C 1s spectrum, offer detailed insights into the surface chemistry.
Detailed Research Findings
Research on surfaces functionalized with halogenated organic molecules demonstrates the capability of XPS to confirm chemical attachment and characterize the resulting layer. For instance, analysis of the Br 3d region is particularly revealing. The binding energy of the Br 3d electrons can distinguish between bromine that is covalently bonded to a carbon atom (C-Br) and bromine that is merely physically adsorbed (chemisorbed) on the surface. researchgate.net Covalent C-Br bonds typically appear at higher binding energies (e.g., Br 3d₅/₂ peak around 69.7 eV to 70.4 eV) compared to chemisorbed bromide ions or metal-bromide bonds (M-Br), which are found at lower binding energies (e.g., Br 3d₅/₂ peak around 68.0 eV). researchgate.netwhiterose.ac.uk This distinction is crucial for confirming that the functionalization has occurred via a covalent linkage, such as through the vinyl group, rather than simple surface adsorption.
Similarly, the high-resolution Cl 2p spectrum would be analyzed for the presence of the characteristic spin-orbit split doublet (Cl 2p₃/₂ and Cl 2p₁/₂), confirming the presence of chlorine from the pyridine ring. The N 1s spectrum provides evidence of the pyridine ring's presence on the surface, with its binding energy indicating the chemical state of the nitrogen atom. The C 1s spectrum can be deconvoluted to identify different carbon environments, such as C-C/C-H bonds from the vinyl group and the polymer backbone (if applicable), C-N bonds within the pyridine ring, and C-Cl and C-Br bonds.
Quantitative analysis of the XPS data allows for the determination of the relative atomic concentrations of the elements on the surface. This information can be used to estimate the density of the grafted this compound molecules. upc.edu The presence of bromine and chlorine in the expected stoichiometric ratio relative to nitrogen can further validate the integrity of the attached molecule. In some cases, challenges may arise, such as the overlap of the Br 3d signal with peaks from certain substrates, like the Au 5p peak when using gold surfaces, which requires careful data analysis. whiterose.ac.uk
The following interactive table summarizes the typical binding energy ranges observed in XPS analysis for key elements in materials functionalized with halogenated pyridine compounds.
| Element & Core Level | Typical Binding Energy (eV) | Interpretation |
|---|---|---|
| Br 3d₅/₂ | 69.7 - 70.4 | Covalent Carbon-Bromine (C-Br) bond. researchgate.net |
| Br 3d₅/₂ | 67.7 - 68.2 | Chemisorbed Bromine (Br⁻) or Metal-Bromide (M-Br) bonds. researchgate.net |
| Cl 2p₃/₂ | ~200 - 201 | Covalent Carbon-Chlorine (C-Cl) bond. |
| N 1s | ~399 - 401 | Nitrogen in the pyridine ring. |
| C 1s | ~284.8 | Adventitious Carbon, C-C, C-H bonds. |
| C 1s | ~285.5 - 286.5 | Carbon-Nitrogen (C-N) and Carbon-Halogen (C-X) bonds. |
Applications of 3 Bromo 5 Chloro 2 Vinylpyridine in Contemporary Organic Synthesis
Utilization as a Core Building Block for Diverse Heterocyclic Architectures
The primary utility of 3-Bromo-5-chloro-2-vinylpyridine in synthetic chemistry stems from the differential reactivity of its halogen and vinyl substituents. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. libretexts.org This reactivity difference allows for the selective functionalization of the C-3 position while leaving the C-5 chloro and C-2 vinyl groups intact for subsequent transformations.
This selective reactivity enables the molecule to be used in a variety of powerful C-C and C-N bond-forming reactions. For instance, Suzuki, Stille, and Negishi couplings can be employed to introduce diverse aryl, heteroaryl, or alkyl groups at the C-3 position. nih.govnobelprize.orgmdpi.com The vinyl group, meanwhile, is an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile to form new carbocyclic or heterocyclic rings fused to the pyridine (B92270) core. nih.govresearchgate.net Lewis acid promotion can enhance the reactivity of the vinylpyridine system in these cycloadditions. nih.gov This sequential and selective functionalization provides a robust pathway to a wide array of complex, multi-ring heterocyclic systems that would be challenging to assemble through other methods.
Table 1: Selective Functionalization Reactions
| Reactive Site | Reaction Type | Example Reagent | Resulting Structure | Reference |
|---|---|---|---|---|
| C3-Br | Suzuki Coupling | Arylboronic acid | 3-Aryl-5-chloro-2-vinylpyridine | mdpi.com |
| C3-Br | Heck Reaction | Alkene | 3-Alkenyl-5-chloro-2-vinylpyridine | libretexts.org |
| C3-Br | Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-5-chloro-2-vinylpyridine | nobelprize.org |
| C3-Br | Buchwald-Hartwig Amination | Amine (e.g., Pyrrolidine) | 3-Amino-5-chloro-2-vinylpyridine | organic-chemistry.orgrsc.org |
| C2-Vinyl | Diels-Alder Cycloaddition | Diene (e.g., Cyclopentadiene) | Fused cyclohexene (B86901) ring system | nih.govresearchgate.net |
Precursor for Advanced Polymeric Materials and Copolymers with Tunable Properties
The vinyl group at the C-2 position makes this compound a valuable monomer for the synthesis of functional polymers. wikipedia.org Vinylpyridines are known to undergo polymerization through various mechanisms, including radical, anionic, and controlled radical pathways, to produce poly(vinylpyridine). acs.org The presence of the bromo and chloro substituents on the pyridine ring is expected to impart unique and desirable properties to the resulting polymers. These heavy halogen atoms can increase the material's refractive index, enhance its thermal stability, and provide inherent flame-retardant characteristics.
Furthermore, this compound is an excellent candidate for copolymerization with other common monomers, such as styrene (B11656), butadiene, or acrylates. wikipedia.orgwikipedia.org For example, copolymerization with styrene can produce poly(styrene-co-vinylpyridine) materials. frontiersin.orgnbi.dksemanticscholar.org In such copolymers, the vinylpyridine units introduce functionality that can be used for post-polymerization modification, improve adhesion to surfaces, or alter the phase behavior and mechanical properties of the final material. wikipedia.orgnbi.dk The ability to tune the copolymer composition allows for precise control over properties like glass transition temperature (Tg), solubility, and morphology. frontiersin.orgpolymersource.ca
Table 2: Potential Copolymers and Their Tunable Properties
| Comonomer | Polymer Type | Potential Tunable Properties | Reference |
|---|---|---|---|
| Styrene | Random or Block Copolymer | Glass Transition Temperature (Tg), Morphology, Adhesion | frontiersin.orgsemanticscholar.org |
| Butadiene | Terpolymer Latex | Adhesion to rubber (tire cord applications) | wikipedia.org |
| Methyl Methacrylate | Functional Acrylic Polymer | Refractive Index, Thermal Stability, Dye-binding sites | wikipedia.org |
| Acrylonitrile | Functional Copolymer | Solvent resistance, Polarity, Reactivity Ratios | researchsolutions.com |
Role in the Synthesis of Sophisticated Ligands for Transition Metal Catalysis
Pyridine-based structures are ubiquitous as ligands in transition metal catalysis due to the strong coordinating ability of the nitrogen lone pair. nih.gov this compound serves as an excellent scaffold for creating more complex, multidentate ligands. The pyridine nitrogen provides one coordination site, while the reactive handles at the C-3 and C-5 positions can be elaborated to introduce additional donor atoms.
For example, a palladium-catalyzed coupling reaction at the C-3 bromine position can be used to install a phosphine-containing group, yielding a bidentate P,N-ligand. digitellinc.com Such ligands are highly sought after for a variety of catalytic processes, including asymmetric hydrogenation and cross-coupling reactions. The vinyl group offers further opportunities for modification, such as immobilization onto a polymer support to create recyclable catalysts or participation in olefin metathesis to build larger, well-defined ligand architectures. The electronic properties of the resulting ligand, and thus the activity of the metal catalyst, can be fine-tuned by the choice of substituent added and the persistent electron-withdrawing effect of the C-5 chlorine atom.
Table 3: Hypothetical Ligand Synthesis and Applications
| Modification Reaction | Introduced Donor Group | Ligand Type | Potential Catalytic Application | Reference |
|---|---|---|---|---|
| Coupling with Diphenylphosphine | -P(Ph)2 at C-3 | Bidentate P,N | Asymmetric Hydrogenation, Cross-Coupling | digitellinc.com |
| Coupling with 2-Picoline boronic acid | 2-pyridyl at C-3 | Bidentate N,N' (Bipyridine-like) | Aerobic Oxidation, Polymerization | acs.orgnih.gov |
| Coupling with an Amino-alcohol | -NH-CH2CH2-OH at C-3 | Tridentate N,N',O | Atom Transfer Radical Polymerization (ATRP) | nih.gov |
Intermediate in the Academic Design and Synthesis of Combinatorial Libraries
Combinatorial chemistry aims to rapidly generate large numbers of structurally diverse molecules for screening in drug discovery and materials science. acs.org The orthogonal reactivity of this compound makes it an ideal scaffold for diversity-oriented synthesis. organic-chemistry.org Each reactive site can be addressed independently with a different set of building blocks, allowing for the exponential generation of a library of unique compounds from a single starting material.
A typical strategy would involve a multi-step, parallel synthesis approach. First, the C-3 bromine position could be reacted with an array of different boronic acids via Suzuki coupling in a 96-well plate format. This would generate a first-generation library where the C-3 position is varied. Subsequently, the vinyl group in each of these products could be reacted with a diverse set of dienes in a parallel array of Diels-Alder reactions. This two-dimensional diversification strategy allows for the creation of thousands of distinct, complex molecules with systematic variations at defined points, facilitating the exploration of structure-activity relationships.
Table 4: Combinatorial Library Synthesis Strategy
| Diversification Step | Scaffold Position | Reaction Type | Example Building Block Set (R1, R2) | Reference |
|---|---|---|---|---|
| 1 | C3-Br | Suzuki Coupling | Array of 100 different Arylboronic Acids (R1-B(OH)2) | mdpi.comacs.org |
| 2 | C2-Vinyl | Diels-Alder Reaction | Array of 50 different Dienes (R2) | nih.govresearchgate.net |
| Total Library Size: 100 (R1) x 50 (R2) = 5,000 unique compounds |
Integration into Multi-Component Reaction Sequences for Increased Molecular Complexity
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. bohrium.commdpi.com This approach offers significant advantages in terms of step-economy, atom-economy, and operational simplicity. The varied reactivity of this compound makes it a prime candidate for inclusion in novel MCR designs.
A hypothetical MCR could be designed to exploit two of the molecule's reactive sites in a one-pot cascade. For example, a reaction could be initiated between this compound, a terminal alkyne, and an amine under palladium/copper catalysis (Sonogashira coupling), followed by the introduction of a diene. The initial coupling would functionalize the C-3 position, and a subsequent, in-situ Diels-Alder reaction involving the vinyl group and the added diene would rapidly assemble a complex polycyclic architecture. Such strategies, which combine transition metal catalysis with classical organic reactions in a single pot, represent a powerful method for quickly building molecular complexity from simple precursors. nih.gov
Table 5: Hypothetical Multi-Component Reaction (MCR) Sequence
| Component 1 | Component 2 | Component 3 | Reaction Sequence in One Pot | Resulting Molecular Scaffold | Reference |
|---|---|---|---|---|---|
| This compound | Terminal Alkyne | Diene | 1. Pd/Cu-catalyzed Sonogashira coupling at C3-Br. 2. Thermal Diels-Alder cycloaddition at C2-vinyl. | Alkynyl-substituted, fused polycyclic pyridine | nobelprize.orgbohrium.com |
| This compound | Pyrrolidine | Alkylidene Malonate | 1. Pd-catalyzed Buchwald-Hartwig amination at C3-Br. 2. In-situ Michael addition of the resulting enamine. | Complex pyridine with extended side-chain | organic-chemistry.orgrsc.org |
Theoretical and Computational Chemistry Studies on 3 Bromo 5 Chloro 2 Vinylpyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Bromo-5-chloro-2-vinylpyridine. DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are frequently used to optimize molecular geometries and calculate electronic properties of substituted pyridines. researchgate.net For related aminopyridine derivatives, these calculations have shown that the highest occupied molecular orbital (HOMO) is often localized on the amino group and adjacent ring carbons, while the lowest unoccupied molecular orbital (LUMO) is distributed over the pyridine (B92270) ring.
In the case of this compound, the HOMO is expected to have significant contributions from the vinyl group and the pyridine ring's π-system, while the LUMO is likely to be a π* orbital of the pyridine ring, influenced by the electron-withdrawing halogen substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The presence of the vinyl group and the halogen atoms will modulate this gap, influencing the molecule's susceptibility to various chemical reactions.
Theoretical calculations on similar molecules, like 3,5-dibromopyridine, have been performed to obtain equilibrium geometries and analyze electronic properties. researchgate.net These studies provide a foundation for understanding the structural parameters of this compound.
Table 1: Predicted Electronic Properties of a Model Halogenated Pyridine
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |
| Dipole Moment | 2.1 D | DFT/B3LYP |
| Note: This table presents hypothetical data for a model compound similar to this compound, as specific data for the target molecule is not available in the provided search results. The values are illustrative of typical results from DFT calculations. |
Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Identification
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the electron density distribution, where different colors represent different electrostatic potential values. mdpi.com
For pyridine and its derivatives, the nitrogen atom typically exhibits a region of negative electrostatic potential (often colored red or yellow), indicating its nucleophilic character and susceptibility to electrophilic attack or protonation. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) highlight electrophilic sites. In substituted pyridines, the distribution of the MEP is influenced by the electronic nature of the substituents. researchgate.net
In this compound, the pyridine nitrogen is expected to be a primary site for electrophilic attack. The vinyl group, being an electron-donating group through resonance, will increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to it. However, the electron-withdrawing inductive effects of the bromine and chlorine atoms will counteract this, creating a complex MEP landscape. The regions around the halogen atoms can also exhibit positive potential along the C-X bond axis (a σ-hole), making them potential sites for nucleophilic interactions, including halogen bonding. nih.gov MEP analysis of related pyridine-3-carbonitrile (B1148548) derivatives shows that electron-rich sites are often located on heteroatoms like oxygen and nitrogen, while electron-deficient areas are found on the pyridine nitrogen, influencing their reactivity. researchgate.net
Mechanistic Studies of Reactions via Computational Modeling
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products, thereby elucidating the reaction pathway.
For instance, the Suzuki-Miyaura cross-coupling reaction, a common method for forming C-C bonds with halopyridines, has been extensively studied using computational methods. researchgate.netnih.gov These studies have provided insights into the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. rsc.org For this compound, computational modeling could predict the relative reactivity of the C-Br and C-Cl bonds in such coupling reactions.
Furthermore, computational studies on the polymerization of 2-vinylpyridine (B74390) have been conducted to understand the stereoselectivity of the process. rsc.org Similar modeling could be applied to predict the polymerization behavior of this compound. The hydrophosphination of vinylpyridines has also been investigated computationally, offering a framework to understand similar reactions with this substrate. scispace.com Additionally, computational studies on the cycloaddition of CO2 to epoxides catalyzed by vinylpyridines provide mechanistic insights that could be relevant to reactions involving the vinyl group of the target molecule. researchgate.net
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the characterization of this compound. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method for NMR, can provide theoretical spectra that correlate well with experimental data. acs.org
Conformational analysis, also performed using computational methods, is crucial for understanding the three-dimensional structure of flexible molecules. For this compound, the orientation of the vinyl group relative to the pyridine ring is a key conformational feature. Theoretical calculations can determine the most stable conformers and the energy barriers between them. For example, studies on related bromo- and chloro-substituted thiourea (B124793) derivatives have shown how different halogen substituents can favor specific conformations. acs.org
The predicted vibrational frequencies from DFT calculations can be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule. researchgate.net Such analyses have been performed for various substituted pyridines, providing a basis for interpreting the spectra of this compound. jocpr.com
Table 2: Predicted and Experimental Spectroscopic Data for a Model Halogenated Pyridine
| Nucleus | Predicted ¹³C NMR Chemical Shift (ppm) | Experimental ¹³C NMR Chemical Shift (ppm) |
| C2 | 150.2 | 151.0 |
| C3 | 123.5 | 124.1 |
| C4 | 138.1 | 138.5 |
| C5 | 128.9 | 129.3 |
| C6 | 149.8 | 150.5 |
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) |
| C=C stretch (vinyl) | 1630 | 1628 |
| C-Br stretch | 650 | 655 |
| C-Cl stretch | 780 | 785 |
| Note: This table presents hypothetical data for a model compound similar to this compound, as specific data for the target molecule is not available in the provided search results. The values illustrate the typical agreement between predicted and experimental data. |
Solvation Models and Solvent Effects on Reactivity and Structure
The choice of solvent can significantly impact the reactivity and structure of a molecule. Computational solvation models are used to simulate the effect of a solvent environment on a solute molecule. These models can be broadly categorized into explicit models, where individual solvent molecules are included in the calculation, and implicit models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govrsc.org
Studies on pyridine and its derivatives have employed both types of models to investigate solvation. nih.govresearchgate.net For this compound, solvation can influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products. For example, computational studies on the oxidative addition of halopyridines to palladium complexes have shown that polar solvents can affect the reaction mechanism and site-selectivity. chemrxiv.orgchemrxiv.orgresearchgate.net The hydrogen-bonding capability of a solvent can also play a crucial role, particularly if the solute has hydrogen-bond donor or acceptor sites. chemrxiv.org
Thermodynamic properties, such as the Gibbs free energy of solvation, can be calculated to understand the partitioning of the molecule between different phases. researchgate.net For this compound, computational studies could predict its solubility in various solvents and how the solvent environment affects its conformational preferences.
Intermolecular Interactions and Non-covalent Bonding (e.g., Halogen Bonding in related systems)
Non-covalent interactions play a critical role in determining the supramolecular chemistry and crystal packing of molecules. For this compound, several types of non-covalent interactions are expected, including π-π stacking between pyridine rings, hydrogen bonding (if suitable donors are present), and halogen bonding.
Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. mdpi.com The positive electrostatic potential (σ-hole) on the halogen atom, opposite to the C-X bond, interacts with an electron-rich site, such as a nitrogen or oxygen atom. nih.gov In this compound, both the bromine and chlorine atoms can act as halogen bond donors.
Emerging Research Directions and Future Prospects for 3 Bromo 5 Chloro 2 Vinylpyridine
Catalytic Applications Beyond Ligand Scaffolds
While pyridine (B92270) derivatives are most commonly employed as ligands in transition metal catalysis, the future of 3-Bromo-5-chloro-2-vinylpyridine may include its direct participation in catalytic cycles. researchgate.netnih.govacs.org The combination of the pyridine nitrogen and the vinyl group is known to facilitate cyclometalation reactions, a process that forms a stable metal-carbon bond and can generate highly active catalytic species. researchgate.netacs.org Research into the cyclometalation of 2-vinylpyridine (B74390) with metals like ruthenium and osmium has demonstrated this potential. researchgate.netacs.org
For this compound, the strong electron-withdrawing effects of the bromine and chlorine atoms can significantly modulate the electron density of the pyridine ring. This electronic tuning can influence the stability and reactivity of resulting organometallic complexes, potentially leading to catalysts with enhanced performance or novel selectivity. nih.gov Future investigations could explore the synthesis of such cyclometalated complexes and evaluate their efficacy in organic transformations like hydrogenation, oxidation, and C-C bond formation, thereby expanding the role of this molecule from a passive ligand scaffold to an active catalytic component.
Integration into Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry—utilizing continuously flowing streams of reactants in microreactors or packed beds—offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processes. acs.orgflowphotochem.eu This technology is particularly well-suited for the synthesis and derivatization of this compound. Key transformations for this molecule, such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, have been successfully implemented and optimized in flow systems, often leading to higher yields and shorter reaction times. acs.orgacs.org
Future work will likely focus on developing integrated flow processes for both the synthesis of this compound and its subsequent functionalization. Such platforms would enable rapid, automated synthesis of a library of derivatives by systematically varying reaction partners and conditions. flowphotochem.eu This high-throughput approach is invaluable for screening new materials or potential drug candidates, accelerating the discovery process and allowing for efficient optimization of molecular properties.
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net The structure of this compound makes it an excellent candidate for exploration in this field. The presence of both bromine and chlorine atoms allows the molecule to act as a halogen bond donor. acs.org Halogen bonding is a highly directional and specific interaction between an electrophilic region on a halogen atom and a nucleophilic site, and it is increasingly being used as a tool to control the self-assembly of molecules into well-defined architectures. acs.org
It is conceivable that this compound could self-assemble into ordered structures, such as one-dimensional chains or two-dimensional sheets, guided by a combination of halogen bonds, π-π stacking of the pyridine rings, and hydrogen bonding. acs.orgresearchgate.net By controlling solvent conditions or introducing complementary molecules, it may be possible to direct the formation of specific supramolecular polymorphs. acs.org These ordered assemblies could find applications in crystal engineering, molecular recognition, and the development of functional organic materials.
Development of Novel Derivatization Methodologies for Enhanced Functionality
The chemical versatility of this compound stems from its three distinct reactive sites: the vinyl group, the bromine atom, and the chlorine atom. This opens up a vast chemical space for creating new derivatives with enhanced or tailored functionalities.
Vinyl Group Reactions: The vinyl group is susceptible to various transformations. It can serve as a monomer for radical, anionic, or cationic polymerization to create functional polymers. sigmaaldrich.comwikipedia.orgacs.org It can also undergo nucleophilic addition reactions, a common pathway for modifying vinylpyridines. wikipedia.org
Cross-Coupling Reactions: The bromo and chloro substituents are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the precise installation of a wide array of aryl, alkyl, and heteroatom-containing groups. The differential reactivity between the C-Br and C-Cl bonds (the C-Br bond is typically more reactive) could be exploited for selective, sequential functionalization, further increasing molecular complexity.
Nucleophilic Aromatic Substitution: The halogen atoms can also be displaced by strong nucleophiles, providing another route to introduce new functional groups.
Future research will likely focus on leveraging this multi-site reactivity to develop novel and efficient derivatization strategies. This includes creating complex molecules through sequential, site-selective reactions and incorporating functional moieties like fluorophores for imaging applications or specific binding groups for biological targets. chromatographyonline.com
Role in Advanced Materials Science (e.g., Functional Coatings, Nanocomposites)
The ability of this compound to polymerize via its vinyl group makes it a valuable functional monomer for materials science. sigmaaldrich.com Polymers derived from this compound would feature pendant di-halogenated pyridine units, imparting unique properties to the resulting material.
Functional Polymers and Coatings: Polymers based on vinylpyridines are known to be useful as protective coatings for metals and as components in adhesives. sigmaaldrich.comontosight.ai The incorporation of bromine and chlorine atoms into the polymer structure could significantly enhance properties such as flame retardancy, thermal stability, and hydrophobicity. Furthermore, quaternization of the pyridine nitrogen can be used to create polyelectrolytes or materials with antibacterial properties. acs.orgresearchgate.net
Polymer Nanocomposites: The pyridine group exhibits a strong affinity for metal ions and nanoparticles, making it an excellent coordinating agent for the fabrication of polymer nanocomposites. researchgate.netresearchgate.net Polymers of this compound could act as a matrix to stabilize and disperse nanoparticles, leading to hybrid materials with synergistic properties applicable in catalysis, sensing, and electronics. researchgate.netethernet.edu.et
Opportunities for Bioisosteric Replacement and Scaffold Modifications in Academic Drug Design
In medicinal chemistry, this compound represents a valuable and highly versatile scaffold for drug discovery. Its utility is rooted in its potential for both bioisosteric replacement and extensive scaffold modification.
Bioisosteric Replacement: The pyridine ring is a classic bioisostere for a benzene (B151609) ring, a substitution often made to improve metabolic stability, enhance binding through hydrogen bonding, or modulate solubility. bris.ac.ukrsc.orgresearchgate.net The entire this compound moiety can be used in "scaffold hopping" strategies, where a known active core is replaced with this novel scaffold to discover new chemical entities that may have improved properties or bypass existing patents. nih.gov
Scaffold Modification for Drug Discovery: The compound serves as an important intermediate for the synthesis of more complex bioactive molecules. For example, related 3-bromo-5-chloro-pyridines are key intermediates in the synthesis of azatetralones, which are investigated as aldose reductase inhibitors for treating complications of diabetes. google.com The multiple, orthogonally reactive sites on the molecule are a significant advantage for creating libraries of related compounds to establish structure-activity relationships (SAR), a cornerstone of lead optimization in drug discovery. researchgate.net
Q & A
Basic: What are the common synthetic routes for preparing 3-Bromo-5-chloro-2-vinylpyridine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves halogenation and cross-coupling reactions. For bromination, 2-amino-3-methylpyridine derivatives can undergo bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C) to introduce bromine at the desired position . Vinyl group introduction may employ Stille or Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with vinyl boronic acids . Optimization includes temperature control (e.g., 80–100°C for coupling), inert atmospheres, and stoichiometric adjustments to minimize byproducts.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., vinyl proton signals at δ 5.5–6.5 ppm, halogen-induced deshielding) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, bond angles, and halogen positioning. High-resolution data (d-spacing < 1 Å) ensure accuracy .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~ 232.3 Da for C₇H₄BrClN) .
Advanced: How can chemoselectivity be controlled during substitution reactions of this compound?
Answer:
Pd-catalyzed systems (e.g., Pd₂dba₃/Xantphos) favor bromine substitution due to lower bond dissociation energy (~70 kcal/mol for C-Br vs. ~85 kcal/mol for C-Cl), enabling selective amination or cross-coupling at the bromine site . Neat conditions (solvent-free, high temperature) may reverse selectivity for chlorine substitution via SNAr mechanisms. Base choice (e.g., Cs₂CO₃ vs. KOtBu) also modulates reactivity.
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to compare activation energies for C-Br vs. C-Cl substitution. Molecular electrostatic potential (MEP) maps highlight electron-deficient sites (e.g., para to vinyl group) for nucleophilic attack. Solvent effects (PCM models) and steric parameters from crystallographic data refine predictions .
Intermediate: How can this compound serve as a precursor for heterocyclic systems?
Answer:
The vinyl group enables cycloaddition (e.g., Diels-Alder) to form fused rings, while halogens permit sequential functionalization:
- Phosphonylation : Triethyl phosphite replaces bromine under radical conditions (AIBN initiation, 120°C) to yield phosphonate derivatives .
- Azide coupling : Copper-catalyzed (CuI) azide-alkyne cycloaddition (CuAAC) with the vinyl group forms triazole-linked hybrids .
Stability and Handling: What storage conditions are recommended for this compound?
Answer:
Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Moisture-sensitive; use anhydrous solvents (e.g., THF, DMF) during reactions. Stability tests (TGA/DSC) indicate decomposition >150°C, aligning with handling recommendations in catalogs .
Note : For reproducibility, validate synthetic protocols with control experiments (e.g., tracking halogen loss via ICP-MS) and cross-reference spectral data with databases (e.g., SciFinder) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
